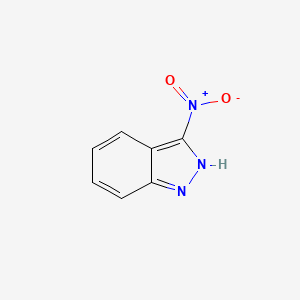![molecular formula C13H11N3O5 B1417708 [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216958-14-3](/img/structure/B1417708.png)
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
描述
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound that features both an indole and an oxadiazole ring system. The indole moiety is a well-known structure in organic chemistry, often found in natural products and pharmaceuticals due to its biological activity. The oxadiazole ring, on the other hand, is known for its stability and is often used in medicinal chemistry for drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the oxadiazole ring.
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
Chemistry
In chemistry, [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The combination of the indole and oxadiazole rings provides a unique pharmacophore that can interact with multiple biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability and reactivity.
作用机制
The mechanism of action of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the oxadiazole ring can enhance the compound’s stability and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-Methoxyindole-2-carboxylic acid: A compound with a similar indole moiety but lacking the oxadiazole ring.
2,5-Dimethoxy-1H-indole-3-acetic acid: Another indole derivative with different substituents.
Uniqueness
The uniqueness of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid lies in its combination of the indole and oxadiazole rings. This dual structure provides a versatile platform for the development of new compounds with diverse biological activities and industrial applications.
属性
IUPAC Name |
2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGTFSCRNVMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
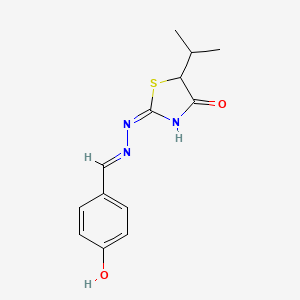
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
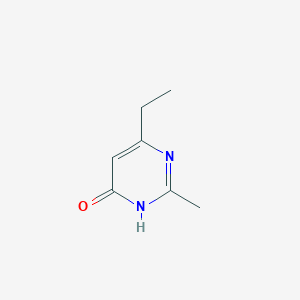
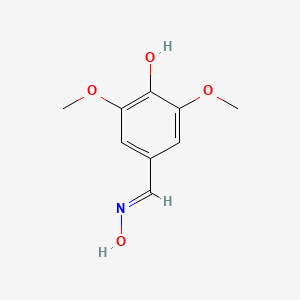
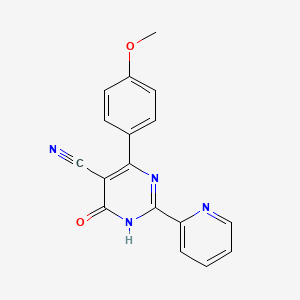
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
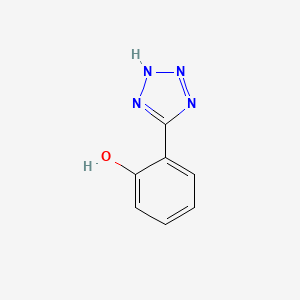
![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
